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Compound of Interest

Compound Name: 2-(3-Ethoxyphenyl)morpholine

Cat. No.: B13610684 Get Quote

Executive Summary
2-(3-Ethoxyphenyl)morpholine is a heterocyclic research chemical belonging to the 2-

substituted phenylmorpholine class. Structurally related to the psychostimulant phenmetrazine

and the norepinephrine-dopamine releasing agent 2-phenylmorpholine (PAL-632), this

compound is primarily investigated for its activity at monoamine transporters. The introduction

of a 3-ethoxy (meta-ethoxy) substituent on the phenyl ring is a strategic medicinal chemistry

modification designed to modulate lipophilicity and selectivity for the norepinephrine transporter

(NET) versus the dopamine transporter (DAT).

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
Structural Characterization
The molecule consists of a morpholine ring substituted at the C2 position with a phenyl group,

which in turn bears an ethoxy ether group at the meta (3) position.
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Property Value

Chemical Name 2-(3-Ethoxyphenyl)morpholine

Common Class
Substituted Phenylmorpholine; Phenmetrazine

Analogue

CAS Number 1017480-71-5 (Referenced for this scaffold)

Molecular Formula C₁₂H₁₇NO₂

Molecular Weight 207.27 g/mol

Monoisotopic Mass 207.1259

Chiral Centers
One (C2 of morpholine). Typically synthesized

as a racemate (±) or enantiopure (S/R).

Calculated Physicochemical Parameters
Data derived from consensus QSAR models for the 2-phenylmorpholine scaffold.

Parameter Value Interpretation

cLogP ~2.1 - 2.4
Moderate lipophilicity; likely

BBB permeable.

TPSA ~21.3 Å²
High CNS penetration potential

(TPSA < 90 Å²).

pKa (Basic N) ~8.4 - 8.6

Predominantly protonated

(cationic) at physiological pH

(7.4).

H-Bond Donors 1 (Amine NH)
Critical for transporter binding

site interaction.

H-Bond Acceptors 2 (Ether O, Morpholine O)
Modulates solubility and

receptor docking.

Synthetic Methodologies
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The synthesis of 2-(3-Ethoxyphenyl)morpholine typically follows the α-haloketone route or

the epoxide ring-opening route, standard for 2-aryl morpholines.

Route A: Reductive Cyclization (The α-Bromoketone
Path)
This is the most robust method for generating the morpholine core.

Precursor Synthesis: 3-Ethoxybenzaldehyde is converted to 1-(3-ethoxyphenyl)ethan-1-one

(ketone), then brominated to 2-bromo-1-(3-ethoxyphenyl)ethan-1-one.

Amination: The α-bromoketone reacts with 2-aminoethanol (ethanolamine) to form the

amino-ketone intermediate.

Reduction & Cyclization: The intermediate is reduced (e.g., using NaBH₄) to the diol,

followed by acid-catalyzed cyclization (using H₂SO₄ or TsOH) to close the morpholine ring.

Route B: Epoxide Opening (The Styrene Oxide Path)
Epoxidation: 3-Ethoxystyrene is oxidized to (3-ethoxyphenyl)oxirane.

Ring Opening: The epoxide is opened with 2-aminoethyl hydrogen sulfate (or ethanolamine)

under basic conditions to yield the morpholine ring directly or via a cyclization step.

Visualization of Synthesis Logic (Graphviz)
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Caption: Step-wise synthesis via the α-bromoketone pathway, the standard industrial route for

2-phenylmorpholines.
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Pharmacological Context & SAR
Mechanism of Action (Inferred)
Based on the structure-activity relationship (SAR) of the 2-phenylmorpholine class (e.g.,

Phenmetrazine, Phendimetrazine):

Primary Target: Monoamine Transporters (NET, DAT, SERT).

Mode: Substrate-based Releasing Agent (NDRA) or Reuptake Inhibitor.

3-Ethoxy Effect:

The 3-position (meta) substitution on the phenyl ring is known to favor Norepinephrine

(NE) selectivity over Dopamine (DA) compared to unsubstituted or 4-substituted analogs.

The Ethoxy group is bulkier than a methoxy group (as seen in 2-(3-

methoxyphenyl)morpholine). This steric bulk may increase selectivity for the NET binding

pocket, potentially reducing abuse liability compared to the parent 2-phenylmorpholine.

Metabolic Stability
O-Dealkylation: The ethoxy group is a primary site for CYP450 metabolism (likely CYP2D6

or CYP3A4), converting the compound to 2-(3-hydroxyphenyl)morpholine.

N-Oxidation: The secondary amine of the morpholine ring is susceptible to N-oxidation or N-

glucuronidation.

SAR Decision Tree
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Caption: Structure-Activity Relationship (SAR) logic for 3-ethoxy substitution on the

phenylmorpholine scaffold.

Analytical Characterization Protocols
To validate the identity of 2-(3-Ethoxyphenyl)morpholine, the following analytical signatures

are expected.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz

Aromatic Region (6.8–7.3 ppm): Multiplet corresponding to the 1,3-disubstituted benzene

ring (4 protons).

Ethoxy Group:

Quartet (~4.0 ppm): -OCH₂CH₃ (2H).
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Triplet (~1.4 ppm): -OCH₂CH₃ (3H).

Morpholine Ring:

dd (~4.4 ppm): Benzylic proton at C2 (chiral center).

Multiplets (2.8–3.8 ppm): 6 protons corresponding to the morpholine CH₂ groups (C3, C5,

C6).

Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization, Positive mode).

Parent Ion [M+H]⁺: m/z 208.13 (Calculated).

Fragmentation Pattern: Loss of the morpholine ring or cleavage of the ethoxy ether is

common in MS/MS.

Handling & Safety Guidelines
Warning: As a bioactive amine, this compound should be treated as a potential CNS stimulant

and irritant.

Personal Protective Equipment (PPE):

Nitrile gloves (0.11 mm minimum thickness).

Safety goggles (chemical splash resistant).

Fume hood mandatory for synthesis or handling of powder.

Storage:

Store as the hydrochloride salt (more stable) at -20°C.

Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent degradation.

Emergency:
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Inhalation: Move to fresh air.

Skin Contact: Wash with soap and water; do not use ethanol (may enhance absorption).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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